

# What is the amino acid sequence of Urechistachykinin I?

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## Compound of Interest

Compound Name: *Urechistachykinin I*

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## Urechistachykinin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Urechistachykinin I** is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, *Urechis unicinctus*.<sup>[1]</sup> Like other tachykinins, it is characterized by a conserved C-terminal amino acid sequence and plays a role in a variety of physiological processes. This technical guide provides a detailed overview of the amino acid sequence, biological activities, and signaling mechanisms of **Urechistachykinin I**, intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

### Amino Acid Sequence

The primary structure of **Urechistachykinin I** has been determined through direct peptide sequencing and confirmed by cDNA cloning. The amino acid sequence is as follows:

H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH<sub>2</sub><sup>[1]</sup>

This sequence reveals the characteristic C-terminal motif of invertebrate tachykinin-related peptides, which is crucial for its biological activity.

## Biological Activity and Quantitative Data

**Urechistachykinin I** exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects. While specific quantitative data such as EC<sub>50</sub> and MIC values are not extensively reported in the available literature, its qualitative effects have been documented.

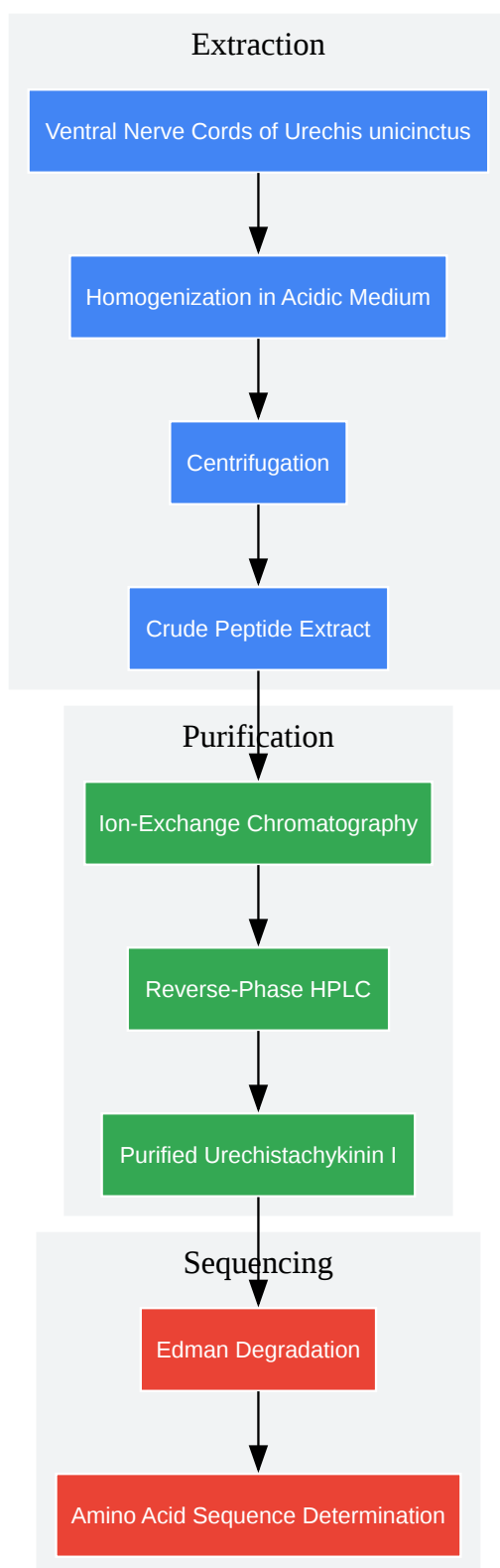
Biological Activity	Description	Quantitative Data
Myotropic Activity	Urechistachykinin I induces contractile action on the inner circular body-wall muscle of <i>Urechis unicinctus</i> . It also potentiates spontaneous rhythmic contractions of the cockroach hindgut, a common bioassay for tachykinin activity.	Specific EC <sub>50</sub> values for muscle contraction are not readily available in the cited literature.
Antimicrobial Activity	Urechistachykinin I has been shown to possess antimicrobial effects. <sup>[2]</sup> The proposed mechanism involves disruption of the cell membranes of microorganisms.	Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not detailed in the primary literature. <sup>[2][3]</sup>

## Experimental Protocols

The isolation and characterization of **Urechistachykinin I** involved a multi-step process combining classical biochemical techniques with modern molecular biology approaches.

## Peptide Isolation and Sequencing Workflow

The initial isolation and sequencing of **Urechistachykinin I** followed a general workflow for neuropeptide discovery.



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Figure 1: General workflow for the isolation and sequencing of **Urechistachykinin I**.

### 1. Tissue Extraction:

- **Starting Material:** Ventral nerve cords were dissected from the echiuroid worm, *Urechis unicinctus*.
- **Homogenization:** The tissue was homogenized in an acidic medium (e.g., acetone or methanol/water/acetic acid mixtures) to extract peptides and precipitate larger proteins.
- **Centrifugation:** The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract was collected.

### 2. Chromatographic Purification:

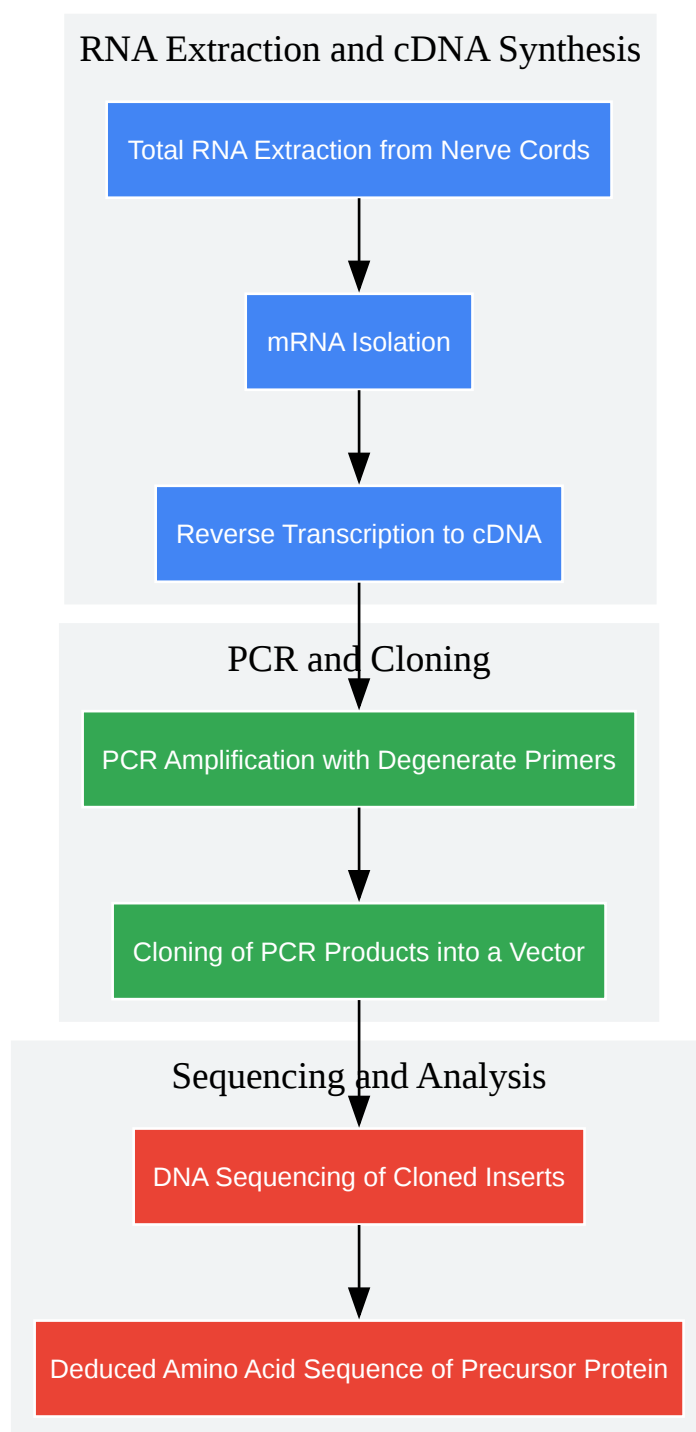
- **Ion-Exchange Chromatography:** The crude extract was first fractionated using ion-exchange chromatography to separate peptides based on their net charge.
- **High-Performance Liquid Chromatography (HPLC):** Fractions showing biological activity were further purified by reverse-phase HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of **Urechistachykinin I**.

### 3. Amino Acid Sequencing:

- **Edman Degradation:** The amino acid sequence of the purified peptide was determined using automated Edman degradation, a method that sequentially removes amino acid residues from the N-terminus of the peptide for identification.
- **Mass Spectrometry:** While not explicitly detailed in the initial discovery, mass spectrometry is a complementary technique often used to confirm the molecular weight of the peptide and verify the amino acid sequence.

## cDNA Cloning and Sequence Confirmation

The amino acid sequence of **Urechistachykinin I** was subsequently confirmed by molecular cloning techniques.



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*Figure 2: Workflow for cDNA cloning and sequence confirmation of **Urechistachykinin I**.*

1. RNA Extraction and cDNA Synthesis: Total RNA was extracted from the ventral nerve cords of *Urechis unicinctus*, and mRNA was isolated. This mRNA was then used as a template for

reverse transcriptase to synthesize complementary DNA (cDNA).

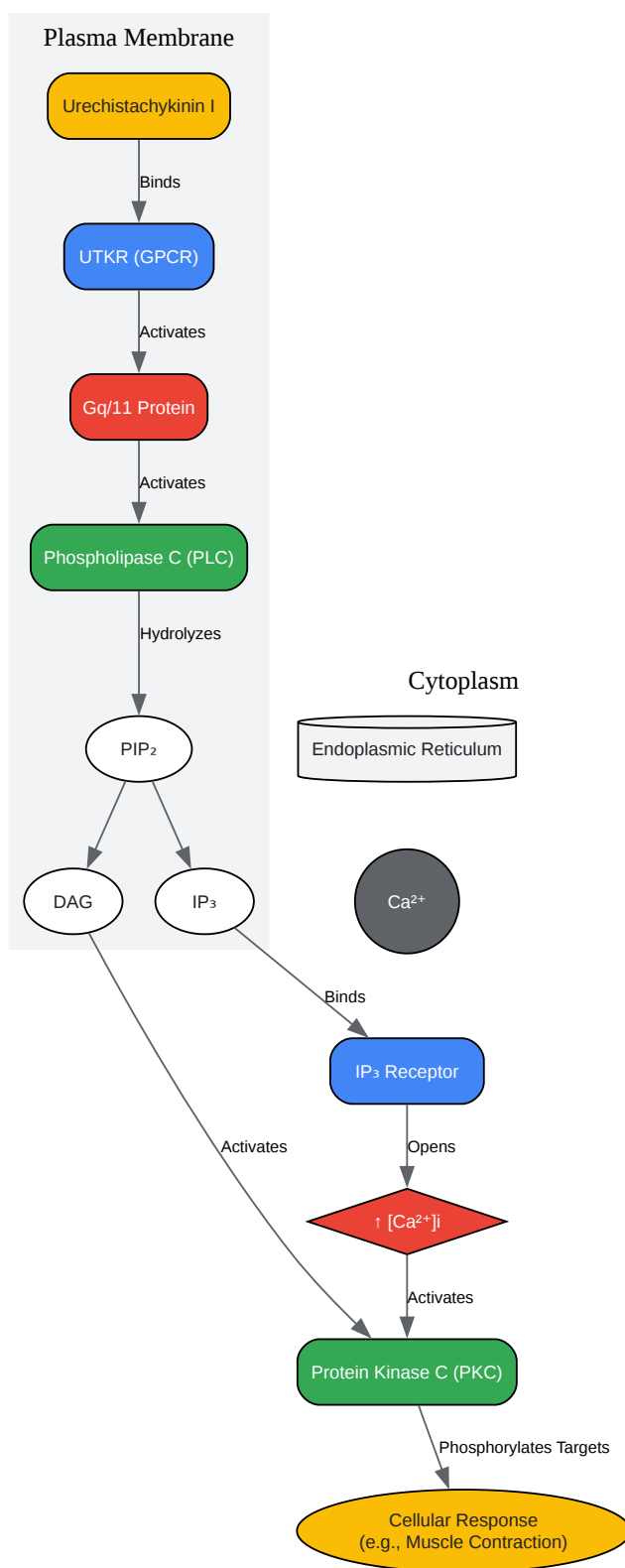
2. PCR Amplification and Cloning: Degenerate primers, designed based on the known amino acid sequence of **Urechistachykinin I**, were used to amplify the corresponding cDNA sequence via the polymerase chain reaction (PCR). The resulting PCR products were then cloned into a suitable vector for sequencing.

3. DNA Sequencing and Analysis: The cloned cDNA inserts were sequenced, and the nucleotide sequence was translated to deduce the amino acid sequence of the Urechistachykinin precursor protein. This confirmed the sequence of the mature **Urechistachykinin I** peptide.<sup>[1]</sup>

## Signaling Pathway

**Urechistachykinin I** exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).<sup>[4]</sup> The activation of this receptor initiates a downstream signaling cascade that leads to a physiological response, primarily through the mobilization of intracellular calcium.<sup>[4]</sup>

The signaling pathway is initiated by the binding of **Urechistachykinin I** to its receptor on the cell surface. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein of the Gq/11 family. The activated G $\alpha$  subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca<sup>2+</sup>) into the cytoplasm. The elevated intracellular Ca<sup>2+</sup> concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, ultimately leading to a cellular response such as muscle contraction.



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